molecular formula C11H21N B13837268 3-Azabicyclo[3.3.1]nonane, 3-isopropyl-

3-Azabicyclo[3.3.1]nonane, 3-isopropyl-

Cat. No.: B13837268
M. Wt: 167.29 g/mol
InChI Key: JQFXLDSKSNUCHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Propan-2-yl-3-azabicyclo[3.3.1]nonane is a bicyclic compound that features a nitrogen atom within its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 3-propan-2-yl-3-azabicyclo[3.3.1]nonane involves the use of aromatic ketones, paraformaldehyde, and dimethylamine. This method employs a one-pot tandem Mannich annulation, which is a practical and efficient approach to obtain the desired compound in good yields (up to 83%) . The reaction conditions typically involve the use of a solvent such as methanol and a catalyst to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for 3-propan-2-yl-3-azabicyclo[3.3.1]nonane are not widely documented, the one-pot tandem Mannich annulation method mentioned above can be adapted for larger-scale production. This method’s efficiency and high yield make it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-Propan-2-yl-3-azabicyclo[3.3.1]nonane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield ketones or alcohols, while reduction can produce amines or hydrocarbons. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

3-Propan-2-yl-3-azabicyclo[3.3.1]nonane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-propan-2-yl-3-azabicyclo[3.3.1]nonane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain biological receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 3-propan-2-yl-3-azabicyclo[3.3.1]nonane apart from these similar compounds is its specific substitution pattern and the presence of the propan-2-yl group. This unique structure can lead to different chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H21N

Molecular Weight

167.29 g/mol

IUPAC Name

3-propan-2-yl-3-azabicyclo[3.3.1]nonane

InChI

InChI=1S/C11H21N/c1-9(2)12-7-10-4-3-5-11(6-10)8-12/h9-11H,3-8H2,1-2H3

InChI Key

JQFXLDSKSNUCHJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CC2CCCC(C2)C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.